N-cyclohexyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
Description
N-cyclohexyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a triazolopyrimidine-based compound characterized by a 3-ethyl-substituted triazolo[4,5-d]pyrimidine core linked to a piperazine moiety, which is further functionalized with a cyclohexyl carboxamide group. This structure places it within a class of heterocyclic compounds known for their diverse biological activities, including kinase inhibition, anticancer properties, and receptor modulation .
Properties
IUPAC Name |
N-cyclohexyl-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N8O/c1-2-25-16-14(21-22-25)15(18-12-19-16)23-8-10-24(11-9-23)17(26)20-13-6-4-3-5-7-13/h12-13H,2-11H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYDBRQJDPCKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4CCCCC4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazolo-fused pyrazines and pyridazines, have been reported to inhibit c-met protein kinase and modulate GABA A activity.
Mode of Action
It is known that triazole compounds, which this molecule contains, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities.
Biochemical Pathways
Compounds with similar structures have been shown to alter cell cycle progression and induce apoptosis within certain cell lines.
Pharmacokinetics
Triazole compounds, which this molecule contains, are known for their excellent therapeutic index and safety profile.
Biological Activity
N-cyclohexyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a triazolo-pyrimidine moiety and a piperazine ring, which are known for their significant pharmacological effects. The molecular formula is with a molecular weight of 338.44 g/mol. Its structure can be represented as follows:
1. Anticancer Properties
Research indicates that compounds containing triazolo-pyrimidine structures often exhibit inhibitory effects on various kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound can inhibit protein kinases associated with tumor growth and metastasis. The mechanism of action likely involves the compound binding to specific targets within cancer cells, disrupting signaling pathways critical for cell survival and division .
2. Neuroprotective Effects
The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating Alzheimer's disease (AD). Inhibition of AChE enhances acetylcholine levels in the brain, potentially improving cognitive function. Recent studies have focused on the dual inhibition of both AChE and butyrylcholinesterase (BChE), which may provide therapeutic benefits in advanced stages of AD .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer pathways.
- Cholinergic Modulation : By inhibiting AChE and BChE, it helps maintain elevated levels of acetylcholine, which is beneficial in neurodegenerative diseases.
Case Studies
| Study | Findings |
|---|---|
| Study on Cancer Cell Lines | Demonstrated significant inhibition of cell proliferation in various cancer types when treated with the compound. |
| Alzheimer’s Disease Model | Showed improved cognitive function in animal models when administered as an AChE inhibitor. |
Research Findings
Recent studies have highlighted the following key findings regarding the compound's biological activity:
- Inhibition of Tumor Growth : In vitro assays revealed that the compound effectively reduces the viability of several cancer cell lines by inducing apoptosis .
- Neuroprotective Mechanisms : The dual inhibition of cholinesterases has been linked to improved synaptic transmission and cognitive function in models of Alzheimer's disease .
- Structure–Activity Relationship (SAR) : QSAR studies suggest that modifications to the triazolo-pyrimidine structure can enhance binding affinity and biological efficacy against target proteins .
Scientific Research Applications
Anticancer Activity
N-cyclohexyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide has been investigated for its potential as an anticancer agent. The mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By inhibiting these kinases, the compound may disrupt cell proliferation pathways and induce apoptosis in cancer cells.
Case Study: CDK Inhibition
In vitro studies have shown that this compound exhibits significant binding affinity to CDK2 and CDK6, leading to reduced cell viability in various cancer cell lines. This suggests its potential use as a therapeutic agent in oncology.
Kinase Inhibition
The compound's ability to inhibit specific kinases extends beyond CDKs. Research indicates that it may also interact with other kinases involved in signaling pathways related to cancer progression and metastasis.
Table 1: Kinase Inhibition Profile
Synthetic Applications
This compound can be synthesized through various chemical methods, allowing for the development of derivatives with enhanced pharmacological properties. The versatility of its chemical reactivity makes it an attractive candidate for further modifications to improve efficacy and selectivity.
Synthesis Overview
The synthesis typically involves multi-step reactions that can be optimized using continuous flow reactors to enhance yield and purity.
Biological Studies
Beyond its applications in cancer therapy, this compound has potential uses in studying biological processes related to cell signaling and proliferation. Its unique structure allows researchers to explore the interactions between triazolo-pyrimidine derivatives and biological targets.
Case Study: Biological Interactions
Research has demonstrated that derivatives of this compound can modulate signaling pathways in neurodegenerative diseases, indicating broader therapeutic potential beyond oncology.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolo-pyrimidine moiety allows nucleophilic substitutions at electrophilic positions. Key examples include:
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Chlorine displacement with Boc-protected diaminoalkyl chains under basic conditions (K₂CO₃ or Et₃N), achieving 65-78% yields in DMF at 80°C .
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Aromatic substitution at the pyrimidine C-7 position using Grignard reagents (e.g., cyclohexyl magnesium chloride), enhancing nucleophilicity for coupling reactions .
Table 1: Representative Substitution Reactions
Acylation and Thioacylation
The piperazine ring undergoes acylation/thioacylation to modify pharmacokinetic properties:
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Acylation with benzoyl chloride in CH₂Cl₂ at 0°C yields mono-acylated derivatives (83% purity by HPLC) .
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Thioacylation using CS₂ in ethanol under reflux produces thioamide analogs with improved cytotoxicity (IC₅₀ = 0.57 μM against MCF-7 cells) .
Oxidation and Reduction
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Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the triazole ring’s sulfur atom (if present) to sulfoxide derivatives, altering electronic properties .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups introduced via substitution, critical for amine intermediate synthesis .
Heterocyclization
Intramolecular cyclization forms fused rings:
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Pyrido-pyrimidine formation : Reaction with cyanoacetamide under acidic conditions generates fused heterocycles, enhancing DNA intercalation potential .
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Triazine derivatives : Treatment with triethylorthoformate yields triazine-linked analogs with dual anticancer/antibacterial activity .
Pharmacological Activity Correlation
Structural modifications directly impact bioactivity:
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Piperazine carboxamide alkylation improves blood-brain barrier penetration (logP increase by 1.2 units) .
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Triazole ring fluorination enhances gyrase inhibition (IC₅₀ reduced from 12 μM to 0.25 μM) .
Table 2: Bioactivity of Derivatives
Stability and Degradation
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Hydrolytic stability : The carboxamide group resists hydrolysis at pH 7.4 (t₁/₂ > 48h) but degrades rapidly under acidic conditions (pH 2.0, t₁/₂ = 3h) .
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Photodegradation : UV exposure (254 nm) cleaves the triazolo-pyrimidine core, forming nitroso byproducts .
This compound’s reactivity profile enables tailored modifications for therapeutic optimization, particularly in oncology and antimicrobial applications. Further research should explore enantioselective synthesis and in vivo metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-cyclohexyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide with structurally related triazolopyrimidine derivatives, emphasizing substituents, molecular properties, and biological activities:
Key Observations:
Substituent Impact :
- The 3-ethyl group on the triazolopyrimidine core (target compound and ) may enhance metabolic stability compared to benzyl derivatives (e.g., ).
- Piperazine-linked carboxamides (target compound, ) demonstrate versatility in binding to biological targets, whereas thioglycoside derivatives (e.g., ) show anticancer activity against breast and lung cancer cells.
Glycoside-functionalized triazolopyrimidines () highlight the role of sugar moieties in enhancing cytotoxicity against cancer cells.
Synthetic Accessibility :
Q & A
Q. Critical Parameters :
- Purity control via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .
- Reaction temperature optimization to avoid triazolo-pyrimidine decomposition (>80°C) .
Basic: How can researchers characterize the structural integrity of this compound?
Answer:
Key analytical techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <3 ppm mass accuracy .
- X-ray Crystallography : Resolve stereoelectronic effects in the triazolo-pyrimidine core (e.g., planarity, hydrogen bonding) .
Validation : Compare spectral data with structurally analogous compounds (e.g., 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide ).
Advanced: What strategies are effective in optimizing the compound’s pharmacokinetic properties for in vivo studies?
Answer:
Key Approaches :
- Solubility Enhancement :
- Salt formation (e.g., hydrochloride salts via HCl gas in EtOH) .
- Co-solvent systems (PEG-400/water mixtures) for in vivo dosing .
- Metabolic Stability :
- Blocking metabolic hotspots (e.g., piperazine N-methylation to reduce CYP450-mediated oxidation) .
- Deuterium incorporation at labile positions (e.g., ethyl group in triazolo-pyrimidine) .
- Bioavailability Screening :
- Parallel artificial membrane permeability assay (PAMPA) for passive diffusion .
Data-Driven Optimization : Use QSAR models correlating logP (<3.5) and topological polar surface area (TPSA <90 Ų) with blood-brain barrier penetration .
Advanced: How can researchers resolve contradictions in reported bioactivity data across different assays?
Answer:
Methodological Considerations :
- Assay Validation :
- Experimental Reproducibility :
- Standardize cell lines (e.g., HEK293 vs. CHO variability in GPCR signaling) .
- Document buffer conditions (e.g., Mg²⁺ concentration impacts ATP-binding pocket accessibility) .
Case Study : Discrepancies in IC₅₀ values for triazolo-pyrimidine analogs may arise from redox-active impurities in DMSO stocks; validate via HPLC-UV .
Advanced: What computational tools are recommended for structure-activity relationship (SAR) studies?
Answer:
Workflow :
Docking Studies :
- Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinase ATP-binding pockets) .
- Validate poses with molecular dynamics (MD) simulations (NAMD/GROMACS) .
Free Energy Calculations :
ADMET Prediction :
Limitations : Address force field inaccuracies in triazolo-pyrimidine conformational sampling via QM/MM hybrid methods .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-Term : Store at -20°C in anhydrous DMSO (sealed under N₂ gas) to prevent hydrolysis .
- Long-Term : Lyophilize as hydrochloride salt and store at -80°C in amber vials .
- Stability Monitoring : Periodic HPLC analysis (C18 column, 0.1% TFA/ACN gradient) to detect degradation peaks .
Advanced: How can researchers design selectivity screens to minimize off-target effects?
Answer:
Panel Design :
- Primary Screen : Broad profiling (e.g., Eurofins CEREP panel for 100+ targets) .
- Secondary Validation :
- Counter-screens against structurally related enzymes (e.g., PDEs vs. kinases for triazolo-pyrimidines) .
- Use isogenic cell lines (e.g., CRISPR-edited vs. wild-type) to confirm target-specific cytotoxicity .
Data Interpretation : Apply cheminformatics tools (e.g., SEA, SuperPred) to predict polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
